N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide
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Overview
Description
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide group linked to a carbamothioyl group, which is further connected to a hydroxy-dimethylphenyl moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 2-hydroxy-3,5-dimethylphenyl isothiocyanate with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. It can also serve as a probe for investigating cellular pathways.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It is also being explored for its antimicrobial properties.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can modulate cellular pathways by interacting with receptors and signaling proteins, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
Uniqueness
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-8-12(3)15(20)14(9-10)18-17(22)19-16(21)13-7-5-4-6-11(13)2/h4-9,20H,1-3H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDDXPNXOAZWEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC(=C2O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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